molecular formula C18H18N4O B11011371 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-2-yl)methanone

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](pyridin-2-yl)methanone

Cat. No.: B11011371
M. Wt: 306.4 g/mol
InChI Key: VAKWBBYXAZKWNZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a pyridine moiety attached via a methanone linkage

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development .

Medicine

In medicine, 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in catalysis and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone apart is its unique combination of these three moieties, which provides a multifaceted approach to interacting with biological targets. This structural complexity allows for enhanced specificity and potency in its biological activities.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C18H18N4O/c23-18(15-9-3-5-11-19-15)22-12-6-4-10-16(22)17-20-13-7-1-2-8-14(13)21-17/h1-3,5,7-9,11,16H,4,6,10,12H2,(H,20,21)

InChI Key

VAKWBBYXAZKWNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=N4

Origin of Product

United States

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